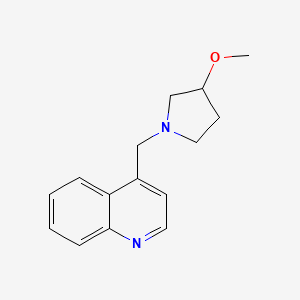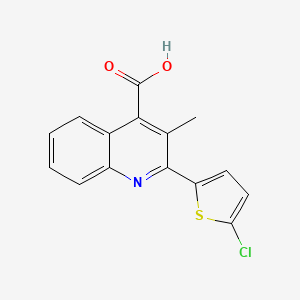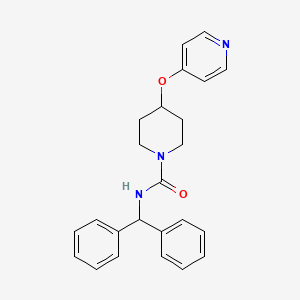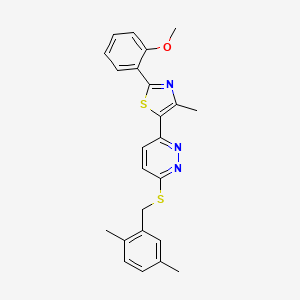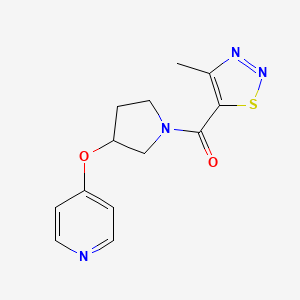![molecular formula C17H17N5O2S B2891525 1-morpholino-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone CAS No. 461017-86-7](/img/structure/B2891525.png)
1-morpholino-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-morpholino-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. The key steps often involve copper-catalyzed Ullmann coupling reaction and palladium-catalyzed Suzuki coupling reaction . The yield of the final product can vary depending on the specific conditions and reactants used .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is a five-membered aromatic ring structure containing two nitrogen atoms adjacent to three carbon atoms . The X-ray crystal structure revealed two arene–H bonds, one between the pyrimidine ring and Lys257 and the second between the phenyl and Asp258, in addition to hydrophobic interactions with several amino acids .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve multiple steps . The formed solid is often filtered, washed with aqueous ethanol, and recrystallized from ethanol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques such as NMR and IR spectroscopy . For example, the 1H NMR spectrum can provide information about the hydrogen atoms in the molecule, while the IR spectrum can provide information about the functional groups .Aplicaciones Científicas De Investigación
Molecular Docking and Antibacterial Activity
Molecular Docking Study of Novel Synthesized Pyrazole Derivatives and Their Antibacterial Activity : A novel series of pyrazole derivatives synthesized from 3-(furan-2-yl)-1-(4-morpholinophenyl)prop-2-ene-1-one demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized molecular docking to evaluate the binding interaction of these compounds with selected bacterial proteins, highlighting the potential of these derivatives in antibacterial applications (Khumar, Ezhilarasi, & Prabha, 2018).
Synthesis and Antimicrobial Activity
Microwave Assisted Synthesis and Antibacterial Activity of Some Novel Pyrimidines and Thiazolidinones : This research outlines the synthesis of novel pyrimidine and thiazolidinone derivatives starting from 1-(4-morpholinophenyl) ethanone. These compounds were evaluated for their antibacterial activity, providing insights into the potential use of morpholino ethanone derivatives in developing antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Antiviral Activity
Synthesis, Reactions, and Antiviral Activity of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2′,3′3,4]pyrazolo[5,1-c][1,2,4]triazine Derivatives
: This study reports on the synthesis of pyrazolo[3,4-b]pyridin-5-yl ethanone and its derivatives, investigating their cytotoxicity and antiviral activities against HSV1 and HAV-MBB. The findings suggest the potential of these compounds as antiviral agents (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Enzyme Inhibitory Activity
Synthesis, Characterization, Enzyme Inhibitory Activity, and Molecular Docking Analysis of a New Series of Thiophene-Based Heterocyclic Compounds : This research focuses on the design and evaluation of thiophene-based heterocyclic compounds for their enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). The study includes molecular docking to understand the interaction of these compounds with enzyme active sites, suggesting their potential as enzyme inhibitors (Cetin, Türkan, Bursal, & Murahari, 2021).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It’s worth noting that pyrazolo[3,4-d]pyrimidine derivatives have been found to exhibit antimicrobial activities . They have also been reported to inhibit CDK2, a cyclin-dependent kinase, which plays a crucial role in cell cycle regulation .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have shown cytotoxic activities against various cancer cell lines . For instance, they have been found to inhibit cell cycle progression and induce apoptosis within cells .
Análisis Bioquímico
Biochemical Properties
The compound 1-Morpholino-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone plays a role in biochemical reactions, particularly as a CDK2 inhibitor . CDK2 is a cyclin-dependent kinase, an enzyme that is crucial for cell cycle progression. By inhibiting CDK2, this compound can potentially affect cell proliferation .
Cellular Effects
In terms of cellular effects, this compound has shown cytotoxic activities against various cell lines . It has been found to inhibit the growth of MCF-7 and HCT-116 cells, with IC50 values in the nanomolar range . This suggests that the compound could influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, specifically with CDK2 . The compound fits well into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This binding interaction leads to the inhibition of CDK2, which in turn affects cell cycle progression and induces apoptosis within cells .
Temporal Effects in Laboratory Settings
The compound’s stability, degradation, and long-term effects on cellular function could be inferred from its potent inhibitory activity against CDK2 over time .
Metabolic Pathways
Given its inhibitory action on CDK2, it is plausible that it could interact with enzymes or cofactors related to cell cycle regulation .
Subcellular Localization
The subcellular localization of this compound is not currently known. Its influence on cell cycle progression suggests it may interact with components of the cell nucleus .
Propiedades
IUPAC Name |
1-morpholin-4-yl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c23-15(21-6-8-24-9-7-21)11-25-17-14-10-20-22(16(14)18-12-19-17)13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHNTQVFDFFNHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methyl-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2891442.png)
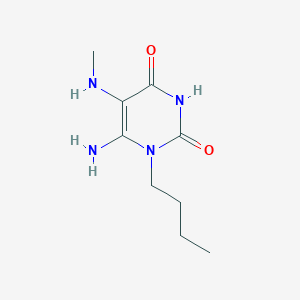
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2891444.png)
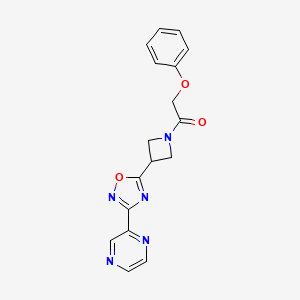
![N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]-L-alanine](/img/structure/B2891446.png)
![Ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate](/img/no-structure.png)
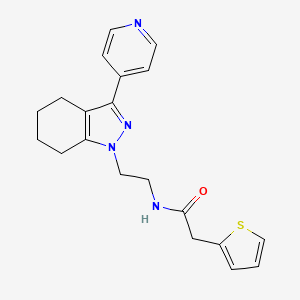
![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)pyrrolidine-1-carboxamide](/img/structure/B2891451.png)
